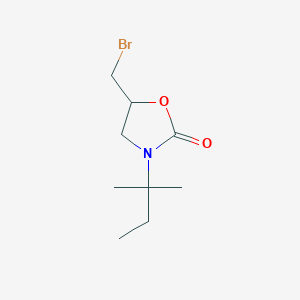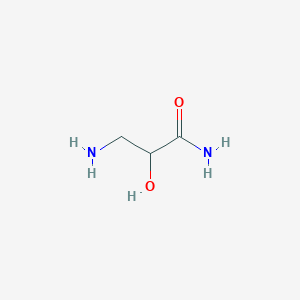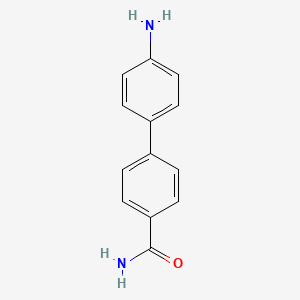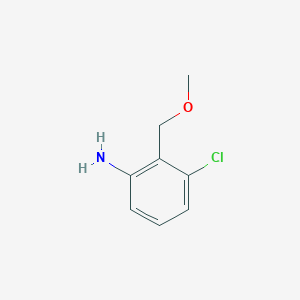
3-Chloro-2-(methoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(methoxymethyl)aniline: is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, where the amino group is substituted with a chloro group at the third position and a methoxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(methoxymethyl)aniline typically involves the following steps:
Nitration of Toluene: The starting material, toluene, undergoes nitration to form 2-nitrotoluene.
Chlorination: The 2-nitrotoluene is then chlorinated to produce 3-chloro-2-nitrotoluene.
Reduction: The nitro group in 3-chloro-2-nitrotoluene is reduced to an amino group, resulting in 3-chloro-2-methylaniline.
Methoxymethylation: Finally, the amino group is protected by introducing a methoxymethyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Nitration and Chlorination: Using industrial reactors to handle large volumes of toluene and chlorinating agents.
Efficient Reduction: Employing catalytic hydrogenation or other reduction methods to convert nitro groups to amino groups.
Methoxymethylation: Utilizing methoxymethyl chloride in the presence of a base to achieve the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the chloro group.
Scientific Research Applications
3-Chloro-2-(methoxymethyl)aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methoxymethyl)aniline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound can influence biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
3-Chloro-2-methylaniline: Similar structure but lacks the methoxymethyl group.
2-Chloro-3-(methoxymethyl)aniline: Isomer with different substitution pattern.
4-Chloro-2-(methoxymethyl)aniline: Another isomer with the chloro group at the fourth position.
Uniqueness: 3-Chloro-2-(methoxymethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-chloro-2-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10ClNO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 |
InChI Key |
HEZDMBQBNPRLKS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine](/img/structure/B13316509.png)
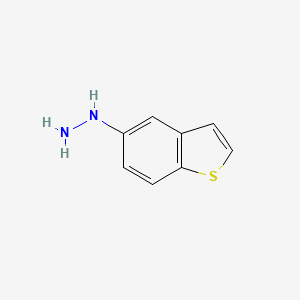
![(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one](/img/structure/B13316514.png)
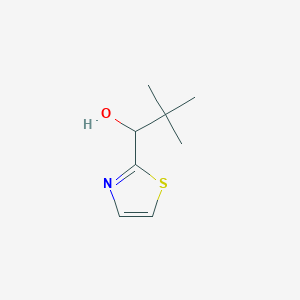
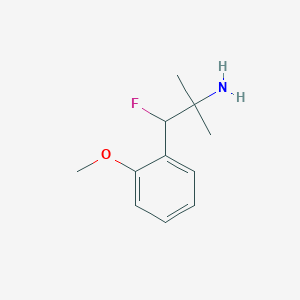
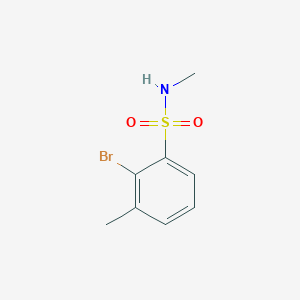
![3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)


